(3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine chemical structure and properties
(3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine chemical structure and properties
This is an in-depth technical monograph on (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine , a specialized secondary amine intermediate used in medicinal chemistry.[1]
Executive Summary
(3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine (IUPAC: N-(3-morpholin-4-ylpropyl)-1-(pyridin-3-yl)methanamine) is a versatile bifunctional building block.[1] It features a pyridin-3-ylmethyl headgroup (a hydrogen bond acceptor and aromatic stacker) linked via a secondary amine to a 3-morpholinopropyl tail (a classic solubilizing moiety).[1]
This specific architecture is highly valued in Kinase Inhibitor and GPCR Ligand design. The morpholine ring modulates lipophilicity (LogP) and metabolic stability, while the propyl linker provides optimal spatial separation for binding pockets. The secondary amine serves as a reactive handle for further diversification (e.g., urea formation, amidation, or reductive amination).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature & Identification
| Property | Detail |
| Common Name | (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)-1-(pyridin-3-yl)methanamine |
| Molecular Formula | C₁₃H₂₁N₃O |
| Molecular Weight | 235.33 g/mol |
| SMILES | C1COCCN1CCCNCCc2cccnc2 |
| InChI Key | (Predicted) KV...[1][2][3][4][5] (Isomer dependent) |
| Structural Class | Secondary Amine / Pyridine / Morpholine |
Predicted Physicochemical Profile
Note: Values are calculated based on fragment contributions (ACD/Labs, ChemAxon algorithms).
| Parameter | Value | Significance |
| LogP (Octanol/Water) | 0.8 – 1.2 | Lipinski Compliant. Moderate lipophilicity allows for good membrane permeability while maintaining solubility.[1] |
| pKa (Base 1) | ~8.4 (Morpholine N) | Protonated at physiological pH (7.4), improving aqueous solubility. |
| pKa (Base 2) | ~5.2 (Pyridine N) | Remains largely unprotonated at pH 7.4; acts as a H-bond acceptor.[1] |
| TPSA | ~45 Ų | Excellent for blood-brain barrier (BBB) penetration (Target < 90 Ų).[1] |
| H-Bond Donors | 1 (Secondary Amine) | Critical for specific binding interactions.[1] |
| H-Bond Acceptors | 4 | Pyridine N, Morpholine O, Morpholine N, Amine N. |
Synthetic Methodology
The most robust and scalable route to this compound is via Reductive Amination . This method avoids the over-alkylation byproducts common with direct alkylation of amines.
Reaction Pathway (DOT Diagram)
Caption: One-pot reductive amination using Sodium Triacetoxyborohydride (STAB).
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine.
Materials:
-
Pyridin-3-carboxaldehyde (1.0 eq)[1]
-
3-Morpholin-4-ylpropan-1-amine (1.05 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)[1]
Procedure:
-
Imine Formation: In a dry 250 mL round-bottom flask, dissolve Pyridin-3-carboxaldehyde (2.3 g, 21.5 mmol) in 50 mL anhydrous DCM.
-
Add 3-Morpholin-4-ylpropan-1-amine (3.25 g, 22.5 mmol) dropwise.
-
Add 2 drops of glacial Acetic Acid. Stir at room temperature (RT) for 60 minutes under Nitrogen. Checkpoint: Solution may turn slightly yellow/orange indicating imine formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (6.4 g, 30.1 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
Quench: Quench carefully with saturated NaHCO₃ solution (50 mL). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 30 mL).
-
Workup: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil is typically purified via flash column chromatography (Silica Gel; Eluent: DCM:MeOH:NH₄OH 90:9:1) to yield the product as a pale yellow oil.
Self-Validation:
-
TLC: Rf ~0.3 (DCM/MeOH 9:1). Stains with Ninhydrin (faint) or Iodine.
-
1H NMR (CDCl3): Look for the singlet at ~3.8 ppm (Pyridine-CH2-N) and the disappearance of the aldehyde proton (~10 ppm).[1]
Applications in Drug Discovery
Kinase Inhibitor Design
This scaffold is a "privileged structure" for Type I and Type II kinase inhibitors.
-
Solubilizing Tail: The morpholine ring is a standard strategy to improve oral bioavailability and reduce hERG liability compared to more basic amines.
-
Hinge Binding: The pyridine nitrogen can act as an acceptor for the hinge region of kinases (e.g., VEGFR, PDGFR).
-
Linker: The propyl chain provides flexibility, allowing the morpholine to reach the solvent-exposed front of the ATP pocket.
GPCR Ligands (Histamine H3/H4)
The propyl-amine-pyridine motif mimics the histamine structure.[1]
-
Mechanism: The secondary amine mimics the ethylamine tail of histamine.
-
Selectivity: Substitution on the secondary amine (e.g., with a urea or amide) can tune selectivity between H3 (CNS targets) and H4 (Inflammation targets).
Pharmacophore Mapping (DOT Diagram)
Caption: Structural decomposition of the pharmacophore elements.[1]
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation.[1][5] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The secondary amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.
-
Spill: Absorb with sand or vermiculite. Neutralize with dilute acetic acid if necessary before disposal.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]
- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context: Morpholine as a solubilizing group).
-
PubChem Compound Summary. (2023). "N-(3-morpholin-4-ylpropyl)pyridin-4-ylmethanamine" (Isomer Reference).[1] Link
-
Enamine Building Blocks. (2023). "Pyridine-derived Secondary Amines." Link
Sources
- 1. 6-(Morpholino)pyridin-3-amine | C9H13N3O | CID 104059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-({[3-(4-Methylpyridin-3-Yl)propyl]amino}methyl)quinolin-2-Amine | C19H22N4 | CID 124145849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide | C13H19N3O2 | CID 1562644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine | C19H22N4OS | CID 1567474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
